molecular formula C10H20ClNO B2668848 1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride CAS No. 2287343-49-9

1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride

Cat. No.: B2668848
CAS No.: 2287343-49-9
M. Wt: 205.73
InChI Key: LAQTYHXPXWHFKK-UHFFFAOYSA-N
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Description

1-Methoxybicyclo[3.3.1]nonan-3-amine hydrochloride is a bicyclic organic compound featuring a methoxy group at position 1 and an amine group at position 3 of the bicyclo[3.3.1]nonane scaffold. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₁₀H₂₀ClNO, with a molecular weight of 215.73 g/mol . The stereochemistry of the compound is described as rac-(1R,3S,5S), indicating a racemic mixture of enantiomers . This compound is listed in building block catalogs for drug discovery, highlighting its utility as a chiral intermediate in organic synthesis .

Properties

IUPAC Name

1-methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-12-10-4-2-3-8(6-10)5-9(11)7-10;/h8-9H,2-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQTYHXPXWHFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CCCC(C1)CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride involves several steps. One common synthetic route includes the reaction of a bicyclic ketone with methanol and ammonia under specific conditions to form the desired amine. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions

Scientific Research Applications

1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds

Mechanism of Action

The mechanism of action of 1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Isomers and Bicyclic Frameworks

Bicyclo[3.2.1]octan-1-amine Hydrochloride (CAS 13997-76-7)
  • Structure : Features a bicyclo[3.2.1]octane core instead of [3.3.1], reducing ring strain and altering molecular geometry.
  • Molecular Formula : C₈H₁₅N·HCl (MW: 161.67 g/mol) .
  • Key Differences : The smaller bicyclic system ([3.2.1] vs. [3.3.1]) impacts conformational flexibility and steric interactions. This structural isomer may exhibit distinct pharmacokinetic properties due to reduced hydrophobicity compared to the [3.3.1] system.

Substituent Variations

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Dihydrochloride (CAS 135906-03-5)
  • Structure : Nitrogen replaces a carbon at position 9, forming an azabicyclo system. The amine at position 3 is protonated as a dihydrochloride salt.
  • Molecular Formula : C₉H₁₈Cl₂N₂ (MW: 237.16 g/mol) .
  • Key Differences: Basic vs. Neutral Substituent: The 9-methylazabicyclo system introduces basicity due to the tertiary amine, whereas the methoxy group in the target compound is electron-withdrawing and non-basic . Biological Relevance: Azabicyclo derivatives are common in CNS-targeting drugs (e.g., granisetron intermediates) due to their ability to cross the blood-brain barrier .

Stereochemical Variations

exo- vs. endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
  • Stereochemistry : The endo isomer (CAS 135906-03-5) and exo isomer (CAS 76272-41-8) differ in the spatial orientation of the amine group relative to the bicyclic scaffold .
  • Analytical Separation : A validated HPLC method achieves >4 resolution between isomers using a trifluoroacetic acid mobile phase, critical for pharmaceutical purity .
  • Impact on Activity : Stereochemistry influences receptor binding; for example, endo isomers of azabicyclo compounds often show higher affinity for serotonin receptors .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility (HCl Salt)
1-Methoxybicyclo[3.3.1]nonan-3-amine HCl C₁₀H₂₀ClNO 215.73 1.2 High in water
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine diHCl C₉H₁₈Cl₂N₂ 237.16 -0.5 Very high in water
Bicyclo[3.2.1]octan-1-amine HCl C₈H₁₅ClN 161.67 1.8 Moderate in water
  • Key Observations :
    • The dihydrochloride salt of the azabicyclo derivative has higher solubility due to increased ionic character .
    • The methoxy group in the target compound increases hydrophobicity (LogP ~1.2) compared to the azabicyclo analog (LogP ~-0.5) .

Biological Activity

1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride, a bicyclic amine compound with the molecular formula C10H20ClNO, has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique bicyclic structure, which influences its interaction with biological systems.

The biological activity of 1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is known to modulate the activity of receptors and enzymes, leading to various physiological effects. Research indicates that it may act as an antagonist at nicotinic acetylcholine receptors (nAChRs), impacting neurotransmission and muscle contraction processes.

Pharmacological Effects

1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride has been studied for its potential pharmacological effects, which include:

  • Neuromuscular Blocking Activity : It exhibits competitive antagonism at nAChRs, similar to other known neuromuscular blockers. This property suggests potential applications in anesthesia and muscle relaxation during surgical procedures.
  • Cognitive Effects : Preliminary studies indicate that compounds with similar structures may influence cognitive functions by modulating cholinergic transmission, although specific data on this compound is limited .

Comparative Analysis

To better understand the biological activity of 1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride, it can be compared with other bicyclic amines:

Compound NameStructureBiological Activity
1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochlorideStructureNeuromuscular blocker, potential cognitive enhancer
1-Methoxybicyclo[3.3.1]nonan-3-amineParent compound without hydrochlorideSimilar activity profile but less solubility
1-Methoxybicyclo[3.3.1]nonan-3-amine;acetateAcetate salt derivativeEnhanced solubility and modified pharmacokinetics

Case Studies

Several case studies have examined the effects of 1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride in various experimental models:

  • In Vitro Studies : In a study assessing the binding affinity to nAChRs, the compound demonstrated significant inhibition of [^3H]-α-bungarotoxin binding in rat brain membranes, indicating its potential as a neuromuscular blocker with a K_i value below 0.5 nM .
  • Animal Models : In vivo experiments using rodent models showed that administration of the compound resulted in muscle paralysis at concentrations as low as 10710^{-7} M within five minutes, confirming its potent neuromuscular blocking action .

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